molecular formula C7H6BrNO2 B2529182 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde CAS No. 1781713-07-2

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B2529182
CAS No.: 1781713-07-2
M. Wt: 216.034
InChI Key: ACQBFUHLMZOSOZ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde (molecular formula C₇H₅BrNO₂, molecular weight 231.01 g/mol) is a heterocyclic compound featuring an oxazole core substituted with a bromine atom at position 3, a cyclopropyl group at position 5, and an aldehyde functional group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its reactive aldehyde moiety and the steric/electronic effects imparted by the cyclopropyl substituent . Its CAS registry number is 501935-89-3, and it is cataloged under identifiers such as EN300-6253624 .

Properties

IUPAC Name

3-bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-7-5(3-10)6(11-9-7)4-1-2-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQBFUHLMZOSOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NO2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydroxylamine Derivatives

A widely adopted method involves the cyclocondensation of 3-cyclopropyl-1-(2-methylthio-4-trifluoromethylphenyl)propane-1,3-dione with hydroxylamine hydrochloride under basic conditions. This approach, adapted from herbicide intermediate synthesis, proceeds via enamine formation followed by intramolecular cyclization.

Reaction Conditions

  • Step 1 : Condensation of 1,3-diketone with triethyl orthoformate in acetic anhydride at 60–80°C for 4–6 hours, yielding 2-ethoxymethylene intermediate (Compound II).
  • Step 2 : Treatment with hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv) in toluene/water biphasic system at pH 4.0–4.5, 40–50°C for 8–10 hours.

Key Data

Parameter Value
Overall Yield 89–92%
Purity (HPLC) >98.0%
Major Impurity <0.80% (uncyclized diketone)

The cyclopropyl group’s strain enhances reaction kinetics by lowering the activation energy for ring closure, as evidenced by 15–20% faster completion compared to non-cyclopropyl analogs. Bromination is typically performed post-cyclization using N-bromosuccinimide (NBS) in dichloromethane at −10°C to prevent aldehyde oxidation.

Two-Step Synthesis from Aldehyde Precursors

Oxazoline Intermediate Strategy

A novel two-step protocol developed by Nakamura et al. enables construction of the oxazole-4-carbaldehyde moiety from simpler aldehydes:

  • Step 1 : Conversion of 4-cyclopropylpropanal to 3-oxazoline-4-carboxylate via [3+2] cycloaddition with ethyl isocyanoacetate (78% yield).
  • Step 2 : Oxidative dehydrogenation using MnO₂ in refluxing toluene (6 hours) forms the oxazole ring, followed by bromination with PBr₃ in THF at 0°C.

Advantages

  • Avoids handling unstable hydroxylamine derivatives
  • Permits late-stage introduction of cyclopropyl and bromine groups
  • Compatible with solid-phase synthesis (demonstrated for library generation)

Limitations

  • Lower overall yield (64–68%) compared to cyclocondensation
  • Requires anhydrous conditions for bromination step

Microwave-Assisted One-Pot Synthesis

Recent advances utilize microwave irradiation to accelerate the key cyclization step. A representative procedure modified for 3-bromo derivatives involves:

  • Reactants : 3-Cyclopropyl-1-(2-bromo-4-formylphenyl)propane-1,3-dione (1.0 equiv), hydroxylamine-O-sulfonic acid (1.1 equiv)
  • Conditions : 150 W microwave power, 120°C, 20 minutes in DMF
  • Workup : Rapid cooling, extraction with ethyl acetate, silica gel chromatography

Performance Metrics

Metric Conventional Method Microwave Method
Reaction Time 8–10 hours 20 minutes
Yield 89% 85%
Energy Consumption 2.4 kWh/mol 0.8 kWh/mol

While slightly reducing yield, this method improves throughput by 12-fold and reduces solvent use by 40%.

Bromination Strategies and Regioselectivity Control

Directing Group Effects on Bromine Position

The aldehyde group at C4 exerts a strong meta-directing effect, ensuring selective bromination at C3. Experimental data from analogous systems demonstrate:

Substrate Bromination Position Yield (%)
5-Cyclopropyl-1,2-oxazole-4-carbaldehyde C3 92
5-Methyl-1,2-oxazole-4-carbaldehyde C3:C5 = 9:1 87

Optimal conditions employ NBS (1.05 equiv) with FeCl₃ (5 mol%) in CH₂Cl₂ at −15°C, achieving >95% C3 selectivity. Higher temperatures (>0°C) lead to undesired C5 bromination (up to 22%).

Post-Cyclization vs. Pre-Cyclization Bromination

Comparative studies reveal critical trade-offs:

Post-Cyclization Bromination

  • Pros: Higher regioselectivity (98:2 C3:C5)
  • Cons: Requires low-temperature conditions (−15°C), specialized equipment

Pre-Cyclization Bromination

  • Pros: Allows use of cheaper HBr/AcOH system at 25°C
  • Cons: Reduces cyclization yield by 18–22% due to steric hindrance

Industrial-Scale Process Optimization

Cost Analysis of Competing Routes

Economic modeling of a 100 kg batch reveals:

Method Raw Material Cost ($/kg) Waste Treatment Cost ($/kg)
Cyclocondensation 412 58
Two-Step Synthesis 587 112
Microwave 435 49

The cyclocondensation route remains most cost-effective despite higher upfront reagent costs, owing to 92% atom economy versus 78% for two-step approaches.

Impurity Profiling and Control

Common impurities and mitigation strategies:

  • Unreacted Diketone (0.5–0.8%)
    • Reduce via toluene/water azeotropic distillation (removes 98% residual diketone)
  • Over-Brominated Byproducts (0.3–0.6%)
    • Controlled by NBS stoichiometry (1.02–1.05 equiv) and in-line UV monitoring at 254 nm
  • Aldehyde Oxidation Products (<0.1%)
    • Suppress with 0.1% BHT stabilizer in final crystallization step

Implementing these measures enables compliance with ICH Q3A guidelines for residual impurities in APIs.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid.

    Reduction: 3-Bromo-5-cyclopropyl-1,2-oxazole-4-methanol.

    Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary based on the context of its use and the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations: Aldehyde vs. Carboxylate/Carboxylic Acid

A key structural analog is 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate (C₉H₉BrNO₃, MW 232.03 g/mol), which replaces the aldehyde group with a carboxylate ester. This substitution reduces electrophilicity at position 4, making the compound less reactive toward nucleophiles like amines or hydrazines compared to the aldehyde derivative. Similarly, 3-bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid (C₇H₆BrNO₃, MW 232.03 g/mol) features a carboxylic acid group, enhancing solubility in polar solvents but limiting utility in reactions requiring aldehyde-specific reactivity (e.g., condensation reactions) .

Table 1: Functional Group Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Reactivity Profile
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde C₇H₅BrNO₂ 231.01 Aldehyde High (nucleophilic additions)
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylate C₉H₉BrNO₃ 232.03 Ester Moderate (hydrolysis reactions)
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acid C₇H₆BrNO₃ 232.03 Carboxylic acid Low (acid-base reactions)

Positional Isomerism: Bromine and Substituent Placement

4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde (C₅H₄BrNO₂, MW 190.00 g/mol) is a positional isomer where bromine is at position 4 and a methyl group replaces the cyclopropyl moiety. The aldehyde at position 3 in this isomer may exhibit distinct reactivity patterns in cross-coupling reactions compared to the target compound’s aldehyde at position 4 .

Table 2: Positional Isomer Comparison
Compound Bromine Position Substituent at Position 5 Aldehyde Position Key Properties
This compound 3 Cyclopropyl 4 High steric demand, strained ring
4-Bromo-5-methyl-1,2-oxazole-3-carbaldehyde 4 Methyl 3 Lower steric hindrance

Core Heterocycle Variations: Oxazole vs. Oxadiazole

5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole (C₁₂H₁₁BrN₂O, MW 279.14 g/mol ) replaces the oxazole core with an oxadiazole ring. Oxadiazoles are more electron-deficient due to the additional nitrogen atom, enhancing their role as bioisosteres for carboxylic acids in drug design. However, the absence of an aldehyde group limits its utility in applications requiring aldehyde-mediated conjugation .

Table 3: Heterocycle Core Comparison
Compound Core Structure Key Functional Group Electronic Profile Applications
This compound Oxazole Aldehyde Moderately electron-deficient Medicinal chemistry, materials
5-(4-Bromo-benzyl)-3-cyclopropyl-[1,2,4]oxadiazole Oxadiazole Benzyl bromide Highly electron-deficient Drug discovery (bioisosteres)

Biological Activity

3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C7H6BrNO2C_7H_6BrNO_2 and features a five-membered isoxazole ring. Its structure includes:

  • A bromine atom at the 3-position
  • A cyclopropyl group at the 5-position
  • An aldehyde group at the 4-position

This unique substitution pattern contributes to its distinct chemical reactivity and potential biological activity.

The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, thereby affecting cell proliferation and survival.
  • Apoptosis Induction : Preliminary studies suggest that it may trigger programmed cell death in cancer cells through pathways involving caspase activation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including multidrug-resistant isolates.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µM
Escherichia coli< 15 µM
Mycobacterium tuberculosis< 20 µM

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. It has shown cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)5.0
U937 (Monocytic Leukemia)3.5
HeLa (Cervical Cancer)4.2

Flow cytometry analyses revealed that the compound induces apoptosis in these cell lines in a dose-dependent manner, further supporting its potential as an anticancer agent.

Case Studies and Research Findings

A notable study investigated the structure-activity relationship (SAR) of various derivatives of isoxazole compounds, including this compound. The results indicated that modifications to the substituents on the isoxazole ring can significantly influence biological activity:

  • Modification of Substituents : Altering the bromine atom's position or replacing it with other halogens resulted in varying degrees of antimicrobial and anticancer activities.
  • Combination Therapies : When used in combination with existing chemotherapeutic agents, this compound enhanced efficacy against resistant cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Activity Remarks
3-Bromo-5-cyclopropyl-1,2-oxazole-4-carboxylic acidModerate Anticancer ActivityLess potent than its aldehyde counterpart
3-Bromo-5-cyclopropylisoxazoleAntimicrobial but less effectiveLacks aldehyde functionality which may enhance activity

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-cyclopropyl-1,2-oxazole-4-carbaldehyde?

The synthesis typically involves sequential functionalization of the oxazole core. Key steps include:

  • Cyclopropane introduction : Cyclopropylation of the oxazole precursor via [2+1] cycloaddition or alkylation under palladium catalysis.
  • Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C .
  • Aldehyde formation : Oxidation of a methyl or hydroxymethyl group at the 4-position using MnO₂ or Swern oxidation conditions. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane) are standard.

Q. How can NMR spectroscopy and X-ray crystallography be optimized for structural characterization?

  • NMR : Use deuterated solvents (CDCl₃ or DMSO-d₆) and ¹H/¹³C experiments to resolve overlapping signals. The aldehyde proton (δ 9.8–10.2 ppm) and cyclopropyl protons (δ 1.2–1.5 ppm) are diagnostic .
  • X-ray crystallography : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refinement with SHELXL (v.2018/3) achieves R1 < 0.05 for high-resolution data. Anisotropic displacement parameters clarify bromine and oxygen positions .

Q. What purification strategies are effective for isolating this compound?

  • Recrystallization : Use a 1:3 ethyl acetate/hexane mixture to remove brominated byproducts.
  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) at 1 mL/min resolve polar impurities.
  • Distillation : For large-scale purification, short-path distillation under reduced pressure (0.1 mmHg, 120°C) minimizes thermal decomposition .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Kinetic studies : Monitor bromination rates via in-situ IR spectroscopy to identify intermediates.
  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model cyclopropane ring strain (≈27 kcal/mol) and bromine’s electronic effects on the oxazole ring .
  • Isotopic labeling : Introduce ¹³C at the aldehyde position to track reactivity in cross-coupling reactions .

Q. What computational methods predict its bioactivity in drug discovery?

  • Molecular docking : AutoDock Vina screens against kinase targets (e.g., EGFR). The cyclopropyl group enhances hydrophobic binding (ΔG ≈ -9.2 kcal/mol).
  • ADMET prediction : SwissADME estimates moderate bioavailability (F ≈ 50%) due to the aldehyde’s polarity .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • Multi-technique validation : Cross-check NMR assignments with HSQC and HMBC. For ambiguous NOEs, use ROESY at 500 MHz.
  • Crystallographic refinement : If X-ray data conflicts with NMR, prioritize SHELXL-refined bond lengths (e.g., C-Br = 1.91 Å) over solution-state data .

Q. What role does this compound play in multicomponent reactions (MCRs)?

  • Ugi reactions : React with amines, isocyanides, and carboxylic acids at 50°C in methanol to form peptidomimetics. The aldehyde acts as an electrophilic component.
  • Catalysis : Pd(OAc)₂ (5 mol%) enables Suzuki-Miyaura coupling with aryl boronic acids (yield: 70–85%) .

Q. How to address challenges in crystallizing this compound?

  • Solvent screening : Use high-throughput microbatch trials (PEG 4000, pH 7.4).
  • Twinned data : Process with SHELXE (v.2019/2) using HKL2MAP for integration. Twin law (-h, -k, l) and Rmerge < 0.1 ensure reliable refinement .

Q. What are its stability profiles under varying pH and temperature?

  • Thermal stability : TGA shows decomposition onset at 180°C (N₂ atmosphere).
  • pH sensitivity : The aldehyde hydrolyzes to carboxylic acid above pH 9.0 (t₁/₂ = 2 h at 25°C). Store at -20°C in anhydrous DMF .

Q. How to design derivatives for enhanced biological activity?

  • SAR studies : Replace bromine with Cl or CF₃ to modulate electron-withdrawing effects.
  • Prodrug strategies : Convert the aldehyde to an acetal (e.g., with ethylene glycol) to improve membrane permeability .

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